2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
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Overview
Description
2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with dichlorophenyl and methoxyphenoxy groups
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its biological targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the dichlorophenyl and methoxyphenoxy groups can be achieved through nucleophilic substitution reactions. For example, the reaction of 3,4-dichlorophenylmethanol with a suitable thiazole derivative in the presence of a base can yield the desired product.
Purification: The final compound can be purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thioethers or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-[(4-Methoxyphenyl)methyl]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole: Similar structure but lacks the dichlorophenyl group.
2-[(3,4-Dichlorophenyl)methoxy]-5-methyl-1,3-thiazole: Similar structure but lacks the methoxyphenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-22-13-3-5-14(6-4-13)23-11-15-9-21-18(25-15)24-10-12-2-7-16(19)17(20)8-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAJEZPDIKTZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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